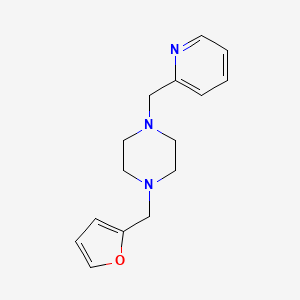
1-(Furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that features both a furan and a pyridine ring attached to a piperazine core
Vorbereitungsmethoden
The synthesis of 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and pyridine intermediates: These intermediates are synthesized separately through established organic reactions.
Coupling reaction: The furan and pyridine intermediates are then coupled with piperazine under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyridine rings are replaced with other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds that feature furan, pyridine, and piperazine moieties. Some similar compounds include:
1-(2-FURYLMETHYL)-4-(2-THIENYLMETHYL)PIPERAZINE: This compound has a thiophene ring instead of a pyridine ring.
1-(2-PYRIDYLMETHYL)-4-(2-THIENYLMETHYL)PIPERAZINE: This compound features both pyridine and thiophene rings.
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)MORPHOLINE: This compound has a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of furan and pyridine rings attached to a piperazine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19N3O |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H19N3O/c1-2-6-16-14(4-1)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15/h1-6,11H,7-10,12-13H2 |
InChI-Schlüssel |
MAPIRFMCOAQEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















